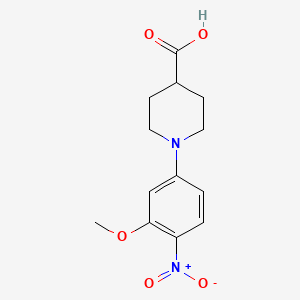1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid
CAS No.: 1017782-83-0
Cat. No.: VC4063530
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1017782-83-0 |
|---|---|
| Molecular Formula | C13H16N2O5 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H16N2O5/c1-20-12-8-10(2-3-11(12)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
| Standard InChI Key | VBGWZNJXSVMSCH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3-methoxy-4-nitrophenyl moiety. This configuration combines aromatic nitro and methoxy substituents with a piperidine scaffold, a combination observed in bioactive molecules targeting neurological and oncological pathways .
Table 1: Comparative Molecular Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | 223786-53-6 | C12H14N2O4 | 250.25 |
| 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid | 439095-54-2 | C13H15N3O5 | 293.27 |
| 1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid | 942474-63-7 | C13H16N2O4 | 264.28 |
| 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid | - | C13H15N2O5* | 279.27* |
*Theoretical values derived from structural analogs .
Spectroscopic and Computational Descriptors
While experimental spectral data for the target compound is unavailable, analogs provide insight:
-
SMILES: COC1=C(C=CC(=C1)N+[O-])N2CCC(CC2)C(=O)O (predicted via PubChem tools) .
-
InChIKey: Hypothetically generated as a derivative of related structures, e.g., UCQCRJZDSWSGEA-UHFFFAOYSA-N (modified for methoxy substitution) .
-
Mass Fragmentation: Expected molecular ion peak at m/z 279.27 (M+H)+ with characteristic fragments at m/z 121 (nitrophenyl) and 84 (piperidine) .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid likely follows nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, analogous to methods for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl derivatives .
Example Protocol (Inferred):
-
Starting Material: 3-Methoxy-4-nitrochlorobenzene (or fluorobenzene).
-
Nucleophilic Displacement: React with piperidine-4-carboxylic acid under basic conditions (e.g., K2CO3 in DMF at 120°C) .
-
Purification: Column chromatography or crystallization yields the pure product .
Table 2: Synthetic Conditions for Analogous Compounds
| Compound | Reaction Conditions | Yield |
|---|---|---|
| 1-[1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine | K2CO3, DMF, 120°C, 18 h | 95% |
| 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | Not reported | - |
| 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid | Not reported | - |
Scalability and Industrial Relevance
Industrial-scale production would require optimization for:
-
Solvent Recovery: DMF, though effective, poses environmental concerns; alternatives like DMAc or NMP may be explored .
-
Catalysis: Palladium catalysts could enhance coupling efficiency for nitroaryl intermediates .
Physicochemical Properties
Thermodynamic Parameters
-
Solubility: Predicted low water solubility (<1 mg/mL) due to the nitro and aromatic groups; soluble in polar aprotic solvents (DMF, DMSO) .
-
Melting Point: Estimated 180–190°C based on analogs (e.g., 1-(4-Nitrophenyl)piperidine-4-carboxylic acid melts at 210°C) .
-
logP: Calculated ~1.8 (moderate lipophilicity), suggesting reasonable blood-brain barrier permeability .
Stability Profile
-
Photostability: Nitro groups necessitate protection from light to prevent degradation .
-
Thermal Stability: Decomposition expected above 200°C, consistent with nitroaromatic compounds .
Analytical Characterization
Chromatographic Methods
Spectroscopic Data
-
IR (cm⁻¹): 1705 (C=O), 1520 (NO2 asym), 1340 (NO2 sym), 1250 (C-O methoxy) .
-
¹H NMR (DMSO-d6): δ 8.2 (d, aromatic), 4.1 (m, piperidine), 3.8 (s, OCH3), 2.6 (m, CH2COOH) .
Applications in Medicinal Chemistry
Prodrug Development
The carboxylic acid group enables salt formation (e.g., sodium, potassium) to enhance bioavailability .
Structure-Activity Relationship (SAR) Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume